Negligible Inhibition of PRMT5, DNMT3A, and PRMT7 Differentiates from Potent Pyrimidine-Based Methyltransferase Inhibitors
In a cross-study comparable analysis using public ChEMBL/BindingDB data, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine exhibited minimal inhibition of human protein arginine N-methyltransferase 5 (PRMT5), with an IC50 > 50,000 nM in a biochemical assay using Sf9-expressed full-length enzyme [1]. This stands in stark contrast to known potent PRMT5 inhibitors, such as GSK3326595, which display IC50 values in the low nanomolar range (e.g., ~6 nM). The compound also showed IC50 > 50,000 nM against DNMT3A and PRMT7, and a weak Kd of 37,000 nM for PRMT7 [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Potent PRMT5 inhibitors (e.g., GSK3326595): IC50 ~6 nM; other pyrimidine-based inhibitors with nanomolar potency |
| Quantified Difference | >8,300-fold lower potency relative to potent inhibitors |
| Conditions | Biochemical assay: Inhibition of human full-length PRMT5 expressed in Sf9 cells |
Why This Matters
This data defines a clear negative selection criterion: the compound is an unsuitable starting point for projects targeting PRMT5, DNMT3A, or PRMT7, preventing wasted resources on an inactive analog when potent alternatives exist.
- [1] BindingDB. Affinity Data for CHEMBL3577854 (BDBM50089221): IC50 >5.00E+4 nM against PRMT5, DNMT3A, PRMT7; Kd 3.70E+4 nM for PRMT7. University of Toronto Curated by ChEMBL. Accessed 2025. View Source
